molecular formula C25H28N4O4 B11158598 N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11158598
M. Wt: 448.5 g/mol
InChI Key: JCQYCRDKVLRISO-HNNXBMFYSA-N
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Description

N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps. One common method is the coupling of tryptamine with a carboxylic acid derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction typically takes place under reflux conditions in an organic solvent such as methanol. The resulting product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors, influencing cell signaling pathways. This binding can lead to a range of biological effects, including modulation of enzyme activity and gene expression .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Compared to these compounds, N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has unique structural features, such as the presence of methoxy groups, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(2S)-1-[2-(1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H28N4O4/c1-15(24(30)26-12-11-16-14-27-19-8-6-5-7-17(16)19)28-25(31)20-13-18-21(32-3)9-10-22(33-4)23(18)29(20)2/h5-10,13-15,27H,11-12H2,1-4H3,(H,26,30)(H,28,31)/t15-/m0/s1

InChI Key

JCQYCRDKVLRISO-HNNXBMFYSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC

Canonical SMILES

CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC

Origin of Product

United States

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